(2-Isobutylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isobutylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position of the pyridine ring, and an isobutyl group is attached to the second position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to introduce the boronic acid group.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Isobutylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for facilitating borylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Isobutylpyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Widely used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Employed in the development of advanced materials, such as polymers and electronic devices.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of (2-Isobutylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the isobutyl group.
2-Isobutoxy-3-pyridinylboronic Acid: Similar structure but with an isobutoxy group instead of an isobutyl group.
Uniqueness
(2-Isobutylpyridin-3-yl)boronic acid is unique due to the presence of the isobutyl group, which can influence its reactivity and the steric properties of the molecules it forms. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds .
Properties
Molecular Formula |
C9H14BNO2 |
---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7(2)6-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 |
InChI Key |
IKNUHHVOJKQIOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)CC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.